2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
Description
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-7-5-6-8-11(10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYNPOSKMRUQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds at ambient temperature and results in the formation of the Boc-protected amino acid.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The Boc-protected amino group can participate in substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc group.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for amide bond formation.
Major Products
The major products formed from these reactions include amides, free amines, and various oxidized derivatives.
Scientific Research Applications
2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid involves its ability to protect amino groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid and related compounds:
| Compound Name | Substituent Position | Functional Groups | Key Differences | Similarity Score | CAS No. |
|---|---|---|---|---|---|
| 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (Target) | Ortho | Boc-protected aminoethyl, carboxylic acid | Reference compound for comparison. | — | — |
| 4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid | Para | Boc-protected aminoethyl, carboxylic acid | Positional isomer : Para-substitution alters steric effects and solubility. | 0.87 | 149709-59-1 |
| Methyl 4-[1-amino-2-(Boc-amino)ethyl]benzoate | Para | Boc-protected aminoethyl, methyl ester | Ester vs. acid : Increased lipophilicity; hydrolyzes to carboxylic acid in vivo. | — | 939760-52-8 |
| 2-(2-{(tert-Butoxy)carbonylamino}ethyl)benzoic acid | Ortho | N-Methyl-Boc-protected aminoethyl, carboxylic acid | N-Methylation : Alters Boc deprotection kinetics and steric hindrance. | — | — |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | Ortho | Ethoxycarbonyl amide, carboxylic acid | Amide vs. carbamate linkage : Reduced stability under acidic conditions. | — | — |
| 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid | Ortho | Benzamido, methoxy-oxoethyl, carboxylic acid | Benzamido group : Less bulky than Boc; altered hydrogen-bonding potential. | — | — |
Key Comparative Insights :
Positional Isomerism: The para-substituted analog (CAS 149709-59-1) exhibits higher symmetry, leading to distinct crystallinity and melting points compared to the ortho-substituted target compound .
Functional Group Variations: Methyl ester derivatives (e.g., CAS 939760-52-8) are more lipophilic, favoring cellular membrane penetration in drug delivery but requiring enzymatic hydrolysis for activation . N-Methyl-Boc analogs (e.g., 2-(2-{(tert-Butoxy)carbonylamino}ethyl)benzoic acid) resist certain deprotection methods (e.g., trifluoroacetic acid), complicating synthetic workflows .
Stability and Reactivity :
- The Boc group in the target compound provides superior stability under basic conditions compared to ethoxycarbonyl or acetylated analogs (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid), which hydrolyze more readily .
- Benzamido-containing compounds (e.g., from ) lack the tert-butyl group’s steric protection, making them prone to oxidative degradation .
Biological Activity :
- Methyl esters (e.g., Av7 in ) demonstrate higher antitumor activity in vitro due to enhanced cellular uptake, but the Boc-protected target compound may act as a prodrug, releasing the active amine post-deprotection .
Biological Activity
2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with a tert-butoxycarbonyl (Boc) protecting group on the amino function and an ethyl side chain. This structural configuration is crucial for its biological interactions and pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid exhibits notable biological activity, particularly in antimicrobial properties. The following sections detail specific biological activities and mechanisms of action.
Antimicrobial Activity
Research has suggested that this compound may possess antimicrobial properties. Minimal inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains. For example, initial findings show that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Table 1: Antimicrobial Activity of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Limited |
Although specific mechanisms of action have not been fully elucidated, the compound's structural components suggest potential interactions with biological targets involved in metabolic pathways. Its ability to modify enzyme activity or receptor binding is under investigation, indicating a need for further pharmacological exploration.
Case Studies and Research Findings
A review of recent literature highlights several studies focused on the biological activity of compounds related to 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid. These studies often involve structure-activity relationship (SAR) analyses and molecular docking studies to understand binding affinities and interactions with target proteins.
Notable Findings
- Inhibition Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.
- Cytotoxicity Assays : Preliminary cytotoxicity studies indicate that while the compound exhibits antimicrobial effects, it also shows selective toxicity towards certain cancer cell lines, warranting further investigation into its anticancer potential .
Table 2: Summary of Research Findings
| Study Type | Key Findings |
|---|---|
| In Vitro Antimicrobial | Effective against multiple bacterial strains |
| Cytotoxicity | Selective toxicity towards cancer cells |
| Enzyme Inhibition | Potential modulation of metabolic enzymes |
Q & A
Q. What are the standard synthetic routes for 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of the ethylamine precursor using Boc-anhydride (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ or DMAP) .
- Step 2 : Couple the Boc-protected ethylamine to a benzoic acid derivative via a carboxyl-activating agent (e.g., DCC or EDCl) to form the amide bond .
- Step 3 : Hydrolyze ester intermediates (if present) to the free carboxylic acid using aqueous LiOH or NaOH at 0–25°C .
Key challenges include minimizing racemization during coupling and ensuring high purity via column chromatography or recrystallization.
Q. How is the compound characterized to confirm its structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of Boc (δ ~1.4 ppm for tert-butyl protons) and the benzoic acid moiety (δ ~12-13 ppm for COOH) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves potential diastereomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₉NO₄ requires m/z 289.1314).
Q. What are its primary applications in academic research?
- Intermediate in Peptide Synthesis : The Boc group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions (e.g., TFA) .
- Prodrug Development : The benzoic acid group facilitates conjugation with alcohols or amines to improve pharmacokinetic properties .
Advanced Research Questions
Q. How can Boc deprotection be optimized to prevent degradation of the benzoic acid moiety?
Q. What strategies address solubility challenges in aqueous reaction systems?
Q. How is stereochemical integrity maintained during synthesis?
Q. How should researchers resolve contradictions in reported synthetic yields?
Q. What functional group transformations are feasible without compromising the Boc group?
- Esterification : React the benzoic acid with alcohols (e.g., MeOH, EtOH) under DCC/DMAP catalysis to form methyl/ethyl esters .
- Amide Coupling : Use HATU or EDC/HOBt to conjugate with amines, preserving the Boc-protected amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
